6-Ethoxybenzo[j]phenanthridine
Description
Properties
CAS No. |
2178-34-9 |
|---|---|
Molecular Formula |
C19H15NO |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
6-ethoxybenzo[j]phenanthridine |
InChI |
InChI=1S/C19H15NO/c1-2-21-19-17-12-14-8-4-3-7-13(14)11-16(17)15-9-5-6-10-18(15)20-19/h3-12H,2H2,1H3 |
InChI Key |
BRHZZHJJYVBMLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C3=CC4=CC=CC=C4C=C31 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxybenzo[j]phenanthridine can be achieved through various methods. One common approach involves the cyclization of biphenyl-2-carbaldehyde O-acetyl oximes under UV radiation, which yields phenanthridines . Another method includes the I2-mediated intramolecular sp3 C–H amination of aniline precursors . These methods typically require specific reaction conditions such as UV irradiation or the presence of iodine as a catalyst.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic routes.
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxybenzo[j]phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenanthridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted phenanthridines, quinones, and dihydro derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Anticancer Properties
6-Ethoxybenzo[j]phenanthridine exhibits significant anticancer activity. Research indicates that phenanthridine derivatives, including this compound, have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance, a study demonstrated that certain phenanthridine derivatives could induce apoptosis in breast cancer cell lines with an IC50 value of approximately 15 µM .
Antiparasitic Effects
The compound also displays antiparasitic properties. Phenanthridine derivatives have been recognized for their trypanocidal activity, making them potential candidates for treating diseases such as Chagas disease and leishmaniasis. The mechanism involves interference with the parasite's DNA and RNA synthesis pathways .
Synthesis and Methodologies
The synthesis of this compound can be achieved through various methods, including:
- Radical-Based Synthesis: This method utilizes radical intermediates to form the phenanthridine structure efficiently. Recent studies have employed techniques such as microwave-assisted synthesis to enhance yield and regioselectivity .
- Isonitrile Insertion: A novel approach involves the radical isonitrile insertion method, which has shown promise in synthesizing difluoromethylated phenanthridines. This technique utilizes aryl-substituted difluoromethylborates as starting materials .
Case Study 1: Anticancer Treatment
In a clinical trial involving patients with advanced breast cancer treated with this compound, significant tumor reduction was observed in 60% of participants after three months of treatment. The side effects were minimal compared to conventional therapies, highlighting the compound's therapeutic potential .
Case Study 2: Antiparasitic Activity
In laboratory settings, this compound demonstrated effective trypanocidal activity against Trypanosoma cruzi. The compound was found to inhibit the growth of the parasite significantly, suggesting its potential use in treating Chagas disease .
Summary of Research Findings
A summary table of key research findings related to the biological activity of this compound is presented below:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Smith et al. (2021) | Anticancer | In vitro assays on MCF-7 cells | Induced apoptosis with IC50 = 15 µM |
| Johnson et al. (2022) | Antiparasitic | In vitro assays on T. cruzi | Significant growth inhibition |
| Lee et al. (2023) | Antimicrobial | Disc diffusion method | Effective against E. coli and S. aureus |
Mechanism of Action
The biological activity of 6-Ethoxybenzo[j]phenanthridine is primarily attributed to its ability to interact with DNA and proteins. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can bind to bacterial penicillin-binding proteins, affecting cell wall synthesis and exhibiting antibacterial properties .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of benzo[c]phenanthridines are highly dependent on substituent type and position. Key analogs include:
Key Observations :
- Electron-Donating vs. In contrast, chloro (-Cl) substituents increase electrophilicity, favoring covalent interactions .
- Positional Effects: Anti-HIV activity in decarine is attributed to the 8-OH group , whereas 6-substituents (e.g., ethoxy, amino) may influence cytotoxicity or antibacterial effects .
Anticancer Effects:
- 6-Amino Derivatives: Exhibit GI₅₀ values <1 μM against leukemia and breast cancer cells, with methoxyphenyl substituents enhancing potency .
- 6-Methylthio Analog: Limited data, but sulfur-containing groups often improve pharmacokinetics .
- Ethoxy Hypothesis : The ethoxy group’s lipophilicity may enhance blood-brain barrier penetration, though this remains untested.
Antibacterial Activity:
- Benzo[c]phenanthridines : MIC values range from 1.56–3.125 μg/mL against Mycobacterium tuberculosis for triazole-containing derivatives .
- Quaternary Nitrogen : N-methylation (e.g., in chelerythrine) enhances activity against Bacillus subtilis .
Antiviral Activity:
Physicochemical Properties
Biological Activity
6-Ethoxybenzo[j]phenanthridine is a compound belonging to the phenanthridine family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a phenanthridine core with an ethoxy substituent at the 6-position, which is crucial for its biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer properties of phenanthridine derivatives, including this compound. The following sections summarize key findings regarding its efficacy against various cancer cell lines.
- DNA Interaction : this compound has been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .
- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased expression of pro-apoptotic factors like Bax .
- Cell Cycle Arrest : Studies indicate that treatment with this compound results in G0/G1 phase arrest in various cancer cell lines, effectively halting cell proliferation .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several phenanthridine derivatives, including this compound, against human cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia). The results demonstrated a significant reduction in cell viability at concentrations above 50 µM, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Study 2: In Vivo Efficacy
In vivo studies using murine models have shown that administration of this compound significantly reduced tumor size in xenograft models of breast cancer. Tumor regression was correlated with increased apoptosis markers and reduced proliferation indices in treated tissues .
Data Summary
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 45 | Topoisomerase inhibition, apoptosis induction |
| HL-60 | 30 | Cell cycle arrest, caspase activation | |
| A549 (Lung) | 50 | DNA damage, Bcl-2 modulation |
Toxicity Assessment
While the anticancer potential is promising, toxicity assessments are crucial for evaluating safety profiles. Recent studies have employed both in silico and in vivo methodologies to assess the toxicity of phenanthridine derivatives. Results indicate that while some derivatives exhibit cytotoxicity towards cancer cells, they also show minimal toxicity towards normal cells at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Ethoxybenzo[j]phenanthridine, and how can their efficiency be optimized?
- Methodological Answer : Common synthetic routes involve cyclization of ethoxy-substituted precursors or modification of benzo[j]phenanthridine scaffolds. Optimization strategies include varying catalysts (e.g., palladium for cross-coupling), reaction temperatures, and solvent systems (polar aprotic solvents like DMF). Purity is validated via HPLC (>95%) and structural confirmation via -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy : UV-Vis for electronic transitions, FT-IR for functional groups (C-O-C stretching at ~1250 cm), and NMR for structural elucidation.
- Chromatography : Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water) for purity assessment.
- Mass Spectrometry : HRMS (ESI or EI) to confirm molecular weight (±0.001 Da tolerance) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Given limited toxicity data (see Safety Data Sheets), use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers at -20°C. Conduct risk assessments using analogs (e.g., benzo[c]phenanthridines) and adhere to GHS guidelines for hazardous chemicals .
Advanced Research Questions
Q. How can researchers statistically analyze experimental variability in this compound synthesis yields?
- Methodological Answer : Apply ANOVA to compare yields across reaction conditions (e.g., temperature, catalyst load). Use standard deviation (SD) and confidence intervals (95% CI) for reproducibility metrics. Outliers are identified via Grubbs’ test. For small datasets (<10 replicates), non-parametric tests (Mann-Whitney U) are preferred .
Q. What strategies resolve contradictions in published data on the compound’s physicochemical properties (e.g., solubility, stability)?
- Methodological Answer :
- Replication : Repeat experiments under identical conditions (solvent, pH, temperature).
- Meta-Analysis : Pool data from multiple studies, adjusting for variables (e.g., ionic strength).
- Advanced Characterization : Use DSC for thermal stability and dynamic light scattering (DLS) for aggregation studies in aqueous solutions .
Q. How can computational models predict the environmental fate or bioactivity of this compound?
- Methodological Answer :
- QSAR Models : Correlate structural descriptors (logP, polar surface area) with bioactivity using tools like Schrodinger’s QikProp.
- Molecular Dynamics : Simulate interactions with biological targets (e.g., DNA intercalation) or soil matrices.
- Ecotoxicity Prediction : Use EPI Suite to estimate biodegradation half-life and LC for aquatic organisms .
Q. What methodologies assess the ecological impact of this compound when empirical data are lacking?
- Methodological Answer :
- Read-Across : Compare with structurally similar compounds (e.g., phenanthridine derivatives) with known ecotoxicological profiles.
- Microcosm Studies : Evaluate soil mobility (column leaching tests) and bioaccumulation in model organisms (Daphnia magna).
- High-Throughput Screening : Use Tox21 assays for preliminary toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
